7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
Overview
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, also known as Xanthone, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been found to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has also been shown to inhibit cell proliferation by inducing cell cycle arrest and regulating the expression of cell cycle-related proteins.
Biochemical and Physiological Effects:
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune function, and the regulation of lipid metabolism. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has also been found to modulate immune function by regulating the production of cytokines and chemokines. In lipid metabolism, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been shown to regulate the expression of genes involved in lipid synthesis and transport.
Advantages and Limitations for Lab Experiments
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one also has some limitations, including its poor solubility in aqueous solutions and its limited bioavailability.
Future Directions
There are several future directions for the study of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential therapeutic properties in various disease models. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has shown promising results in cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities, and further studies are needed to fully understand its mechanisms of action and potential clinical applications.
Conclusion:
In conclusion, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential therapeutic properties in various fields. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been found to exhibit anticancer, neuroprotective, anti-inflammatory, antioxidant, and antimicrobial activities through the modulation of various signaling pathways. Although 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has some limitations, it has several advantages for lab experiments and shows promise for future therapeutic applications. Further studies are needed to fully understand the mechanisms of action and potential clinical applications of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one.
Scientific Research Applications
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties in various fields, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. In cancer treatment, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroprotection, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been shown to protect against oxidative stress-induced apoptosis and improve cognitive function. In anti-inflammatory and antioxidant activities, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been found to reduce inflammation and oxidative stress in various animal models. In antimicrobial activities, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has been shown to exhibit antibacterial, antifungal, and antiviral properties.
properties
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-15-23(30-14-22(27)17-3-7-18(26)8-4-17)12-11-20-21(13-24(28)31-25(15)20)16-5-9-19(29-2)10-6-16/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUBZCPNZMKEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.